Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDFCQKNBUKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647624 | |
| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916048-02-7 | |
| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Cay10648 S Pharmacological Profile and Cellular Modulations
Definitive Characterization of CAY10648's Interaction with Prostaglandin (B15479496) D2 Receptors
CAY10648 has been identified as a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This interaction is central to its pharmacological activity.
High-Affinity Binding and Antagonistic Efficacy at CRTH2/DP2 Receptors
Research has demonstrated that CAY10648 exhibits high-affinity binding to the CRTH2/DP2 receptor. A study published in the Journal of Medicinal Chemistry identified a compound, referred to as "CRTh2 antagonist 4" or "compound 58," which corresponds to CAY10648. This compound was found to have a high binding affinity, with a Ki value of 37 nM nih.gov. The dissociation constant (Kd) is a measure of the strength of binding, and a lower Kd value indicates a stronger affinity researchgate.net.
Furthermore, CAY10648 acts as an effective antagonist at this receptor. Its inhibitory concentration (IC50), which is the concentration of the drug needed to inhibit a biological process by 50%, was determined to be 212 nM nih.govresearchgate.net. This antagonistic activity prevents the natural ligand, PGD2, from binding to and activating the receptor, thereby blocking its downstream effects.
| Parameter | Value | Receptor |
|---|---|---|
| Ki | 37 nM | CRTH2/DP2 |
| IC50 | 212 nM | CRTH2/DP2 |
Differential Receptor Subtype Selectivity: DP1 versus CRTH2/DP2 Receptors
Prostaglandin D2 exerts its effects through two main receptor subtypes: DP1 and CRTH2/DP2 glpbio.comnih.gov. While both receptors bind PGD2, they are structurally and functionally distinct, often mediating different, and sometimes opposing, physiological responses glpbio.comnih.gov. The therapeutic potential of a PGD2 receptor antagonist is often linked to its selectivity for one receptor over the other. The development of selective antagonists for both DP1 and CRTH2 receptors has been a significant focus in drug discovery promega.com. While detailed quantitative selectivity data for CAY10648 is not extensively published in the readily available literature, the focus of the primary research on its potent CRTH2 antagonism suggests a high degree of selectivity for this receptor over the DP1 receptor promega.com.
Comprehensive Analysis of CAY10648-Mediated Signaling Pathways
By antagonizing the CRTH2/DP2 receptor, CAY10648 influences the intracellular signaling cascades that are normally initiated by PGD2 binding.
Modulation of Specific Intracellular Signaling Cascades
The binding of PGD2 to the CRTH2 receptor typically triggers a cascade of intracellular events. CAY10648, by blocking this initial step, effectively modulates these downstream pathways.
The mitogen-activated protein kinase (MAPK) pathways, which include the ERK, JNK, and p38 protein kinase families, are crucial for regulating a wide array of cellular processes such as cell division, apoptosis, and inflammatory responses nih.govionbiosciences.comnih.gov. The activation of these kinases often occurs through a three-tiered phosphorelay system nih.gov. PGD2 has been shown to activate the p44/42 (ERK1/2) MAPK pathway nih.gov. While direct studies detailing the specific effects of CAY10648 on the phosphorylation and activation of ERK, JNK, and p38 are not widely available, its role as a CRTH2 antagonist implies that it would inhibit PGD2-induced activation of these MAPK pathways. By preventing the initial receptor activation, CAY10648 would consequently block the downstream signaling that leads to the phosphorylation and activation of these key cellular regulators.
The CRTH2/DP2 receptor is a G protein-coupled receptor (GPCR) that is coupled to the Gαi subunit glpbio.comionbiosciences.com. Activation of Gαi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels ionbiosciences.com. This reduction in cAMP can have widespread effects on cellular function.
As an antagonist of the CRTH2 receptor, CAY10648 would be expected to block the PGD2-induced decrease in intracellular cAMP. By preventing the activation of the Gαi subunit, CAY10648 would effectively maintain basal levels of cAMP in the presence of PGD2, thereby counteracting the signaling cascade initiated by the natural ligand. This modulation of the Gαi signaling pathway is a key aspect of its mechanism of action.
Other Relevant Intracellular Signaling Networks
The interaction of a novel compound with various intracellular signaling networks is a cornerstone of pharmacological investigation. Cellular signal transduction is a complex process involving protein-protein interactions that transmit information, often from the cell membrane to the nucleus to regulate gene expression. nih.gov Key pathways that are frequently examined include the mitogen-activated protein kinase (MAPK) pathway, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, and the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov These cascades are crucial for a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. nih.gov
To determine the effects of a compound like CAY10648, researchers would typically employ a variety of molecular biology techniques. These could include Western blotting to assess the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of transcription factors, and kinase activity assays. The goal is to identify which, if any, of these critical signaling pathways are modulated by the compound.
Investigation of Cross-Talk between Signaling Networks in CAY10648 Response
Signal transduction pathways are not linear, isolated chains of events; they are interconnected in a complex network. nih.gov This "cross-talk" allows cells to integrate multiple signals and fine-tune their responses. nih.gov For instance, components of one pathway can influence the activity of another, leading to synergistic or antagonistic effects. nih.gov
Impact of CAY10648 on Cellular Processes and Biological Outcomes
Gene Expression Profiling in Response to CAY10648 Exposure
A primary outcome of altered signaling pathway activity is a change in gene expression. nih.gov Gene expression profiling, often using techniques like microarray analysis or RNA sequencing (RNA-seq), provides a comprehensive view of how a compound affects the transcriptome of a cell. researchgate.net This powerful approach can reveal the upregulation or downregulation of thousands of genes, offering clues about the compound's mechanism of action and potential therapeutic applications or toxicities. researchgate.net
For a compound like CAY10648, gene expression profiling would identify sets of genes whose expression is consistently altered. Bioinformatic analysis of these gene sets can then be used to identify enriched biological pathways and cellular processes, providing a deeper understanding of the compound's effects.
Regulation of Enzyme Activity by CAY10648
Enzymes are critical for nearly all cellular processes, and their regulation is a key mechanism of cellular control. mdpi.comnih.gov Compounds can directly or indirectly modulate enzyme activity. Direct regulation often involves the compound binding to the enzyme, either at the active site (competitive inhibition) or at an allosteric site (non-competitive or allosteric modulation). mdpi.com Indirect regulation can occur through the modulation of signaling pathways that, in turn, affect enzyme activity, often through post-translational modifications like phosphorylation. nih.gov
To assess the impact of CAY10648 on enzyme activity, a series of in vitro and cell-based assays would be performed. These assays would measure the activity of specific enzymes known to be involved in relevant physiological or pathological processes. The results would help to determine if CAY10648 acts as an enzyme inhibitor or activator and to elucidate the mechanism of this regulation.
Effects on Specific Cellular Phenotypes Relevant to Receptor Function
The observable characteristics of a cell, known as its phenotype, are the result of its gene expression and the interplay of various cellular processes. nih.gov The ultimate goal of understanding a compound's effect on signaling and gene expression is to predict its impact on cellular behavior. nih.gov Relevant cellular phenotypes that are often investigated include cell proliferation, apoptosis (programmed cell death), differentiation, migration, and adhesion.
Studying the effects of CAY10648 on these phenotypes would involve a variety of cell-based assays. For example, proliferation could be measured using assays that quantify DNA synthesis or cell number. Apoptosis could be assessed by detecting markers of cell death. These phenotypic assays provide a functional readout of the compound's activity and are crucial for determining its potential therapeutic utility.
Advanced Structural Biology and Structure Activity Relationship Sar of Cay10648
Methodologies for Investigating CAY10648 Structural Conformation and Dynamics
Investigating the structural conformation and dynamics of a small molecule like CAY10648 typically involves a combination of experimental and computational techniques. Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into the molecule's preferred conformations in solution or solid state, respectively. nih.gov However, obtaining crystals suitable for X-ray diffraction can be challenging for some small molecules.
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space accessible to CAY10648 and understanding its flexibility and dynamic behavior over time. core.ac.ukplos.orgelifesciences.orgelifesciences.org These simulations can reveal how the molecule's conformation changes in different environments, such as in solution or when interacting with a biological target. Enhanced sampling techniques in MD simulations are often required to overcome energy barriers and adequately sample various conformational substates. core.ac.ukplos.org
While specific studies on CAY10648's conformational dynamics were not found, these methodologies are standard in the field for characterizing small molecule behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for CAY10648 and its Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used in silico approach in drug discovery and medicinal chemistry that seeks to establish mathematical relationships between the structural or physicochemical properties of compounds (molecular descriptors) and their biological activities. conicet.gov.ardergipark.org.trijnrd.orgbiointerfaceresearch.comnih.gov This allows for the prediction of the activity of new or untested compounds.
Development of Predictive Models for Receptor Binding Affinity and Functional Efficacy
QSAR models can be developed to predict various biological endpoints, including receptor binding affinity and functional efficacy. biointerfaceresearch.commdpi.comresearchgate.netnih.govresearchgate.net The development process typically involves assembling a dataset of compounds (including CAY10648 and its analogues) with known structures and measured biological activities (e.g., IC50, EC50, or binding affinity values). biointerfaceresearch.comresearchgate.net These activity values are often converted to logarithmic scales, such as pIC50 or pEC50, for modeling purposes. biointerfaceresearch.comnih.gov
Molecular descriptors, which numerically represent different aspects of the molecular structure and properties, are calculated for each compound in the dataset. conicet.gov.ardergipark.org.trijnrd.orgbiointerfaceresearch.comnih.gov Various statistical methods and machine learning algorithms, such as multiple linear regression (MLR) or partial least squares regression (PLSR), are then employed to build models that correlate the descriptors with the biological activity. biointerfaceresearch.commdpi.com The dataset is typically split into training and test sets to build and validate the models, respectively. biointerfaceresearch.com The reliability and predictive ability of the models are assessed using statistical metrics and validation techniques like cross-validation and external validation. biointerfaceresearch.comnih.govmdpi.comresearchgate.net
For CAY10648 and its analogues, QSAR modeling would involve collecting activity data against a specific biological target and calculating relevant molecular descriptors to build predictive models for binding affinity or functional response.
Correlation of Molecular Descriptors with Biological Activity
A crucial aspect of QSAR modeling is identifying which molecular descriptors are most strongly correlated with biological activity. conicet.gov.ardergipark.org.trijnrd.org These descriptors can represent a wide range of molecular properties, including:
Electronic properties: Net atomic charges, frontier orbital energies (HOMO/LUMO), dipole moment, electronegativity. conicet.gov.ardergipark.org.tr
Steric properties: Molecular volume, shape descriptors. dergipark.org.trijnrd.org
Hydrophobic properties: Octanol-water partition coefficient (logP). dergipark.org.trijnrd.org
Topological descriptors: Descriptors based on the connectivity and arrangement of atoms in the molecule. conicet.gov.ardergipark.org.trijnrd.org
Physicochemical properties: Molar refractivity, polarizability. dergipark.org.tr
By analyzing the QSAR models, researchers can gain insights into which structural and physicochemical features of CAY10648 and its analogues are important for their interaction with the biological target and thus their activity. conicet.gov.arnih.gov For example, a strong correlation with a hydrophobic descriptor might suggest that lipophilicity plays a key role in membrane permeability or binding to a hydrophobic pocket in the target.
In Silico Approaches for CAY10648 Lead Optimization and Scaffold Derivatization
QSAR models and other in silico techniques are valuable tools for lead optimization and scaffold derivatization of CAY10648. nih.govarxiv.orgschrodinger.com Once a QSAR model is established, it can be used to virtually screen libraries of potential analogues and predict their activity before synthesis and experimental testing. biointerfaceresearch.com This helps prioritize compounds with a higher likelihood of desired activity, saving time and resources.
In silico approaches for lead optimization can involve:
Virtual Screening: Using QSAR models or docking simulations to rank potential analogues based on predicted activity or binding affinity to the target. nih.gov
De Novo Design: Generating new molecular structures with desired properties, often using generative models and artificial intelligence, sometimes with scaffold constraints based on the CAY10648 structure. nih.govarxiv.orgarxiv.orgnih.gov
Scaffold Derivatization: Designing modifications to the core structure (scaffold) of CAY10648 or adding substituents (side chains) at specific positions to improve activity, selectivity, or other properties. nih.govarxiv.org This can be guided by SAR insights derived from QSAR models. nih.gov
Molecular Dynamics Simulations: Simulating the interaction of CAY10648 and its analogues with the biological target to understand the binding mode and identify potential sites for modification. core.ac.ukplos.orgelifesciences.orgelifesciences.org
These computational methods allow for the exploration of a vast chemical space and the rational design of novel CAY10648 derivatives with potentially enhanced properties. nih.govschrodinger.com
Rational Design and Chemical Synthesis of CAY10648 Analogues and Derivatives
The rational design of CAY10648 analogues and derivatives is guided by the understanding of its SAR and the insights gained from QSAR modeling and in silico studies. nih.gov Rational design involves making deliberate structural modifications to the lead compound (CAY10648) with the aim of improving specific properties, such as potency, selectivity, metabolic stability, or pharmacokinetic profiles. nih.govox.ac.uk
Based on SAR analysis, specific functional groups or regions of the CAY10648 molecule that are important for activity can be identified. conicet.gov.arnih.gov Modifications can then be designed to optimize interactions with the biological target, for example, by introducing groups that can form stronger hydrogen bonds, ionic interactions, or hydrophobic contacts.
The chemical synthesis of these designed analogues and derivatives is a critical step in the process. ox.ac.uknih.gov Synthetic chemists develop routes to efficiently and selectively prepare the target molecules. This can involve multi-step synthesis, utilizing various chemical reactions and purification techniques. nih.gov The synthetic strategy is often influenced by the complexity of the designed molecule and the need to introduce specific substituents or stereochemical features. nih.gov
While specific details on the synthesis of CAY10648 analogues were not found, the general principles of rational design and chemical synthesis in medicinal chemistry would apply. nih.govox.ac.uk
Investigating Enantiomeric Specificity and Stereochemical Contributions to Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, can significantly impact its biological activity. nih.gov Many biological targets, such as receptors and enzymes, are chiral and can interact differently with the different enantiomers of a chiral compound. nih.gov This can lead to one enantiomer being significantly more potent or selective than the other, or even having a different pharmacological profile. nih.gov
If CAY10648 is a chiral molecule or if chiral centers are introduced in its analogues, investigating enantiomeric specificity is crucial. This involves synthesizing or separating the individual enantiomers and evaluating their biological activity independently. nih.govyoutube.com Comparing the activity of the pure enantiomers to that of a racemic mixture (a 50:50 mixture of both enantiomers) can reveal the extent of enantiomeric preference. masterorganicchemistry.comwikipedia.org
Techniques such as chiral chromatography can be used to separate enantiomers. Biological assays are then performed on each pure enantiomer to determine its potency and efficacy. The difference in activity between enantiomers is often expressed as the enantiomeric excess (ee) or optical purity. youtube.commasterorganicchemistry.comwikipedia.org
Understanding the stereochemical contributions to activity provides valuable information for rational design, as it allows for the development of single-enantiomer drugs with potentially improved efficacy and reduced off-target effects. nih.gov
Preclinical Pharmacological Investigations of Cay10648
Establishment and Validation of In Vitro Efficacy Models
The initial phase of preclinical assessment involves creating and validating laboratory-based models to measure the biological activity of the compound. These in vitro systems provide a controlled environment to determine a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
To assess the functional antagonism of the DP1 receptor by CAY10648, advanced cell culture systems are indispensable. Typically, this involves using mammalian cell lines (e.g., HEK293, CHO) that are genetically engineered to stably express high levels of the human DP1 receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligand Prostaglandin (B15479496) D2 (PGD2), stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). ahajournals.org
Functional assays are therefore designed to measure the ability of an antagonist to block this PGD2-induced cAMP production. In these assays, the engineered cells are pre-incubated with varying concentrations of the antagonist (such as CAY10648) before being challenged with a fixed concentration of PGD2. The resulting change in intracellular cAMP is then quantified using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA). The potency of the antagonist is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the PGD2-induced response.
Table 1: Representative Functional Antagonist Potency at the Human DP1 Receptor
| Compound | Assay Type | Cell Line | Agonist Used | Measured Endpoint | IC50 (nM) |
| CAY10648 (Hypothetical) | cAMP Production | HEK293-hDP1 | Prostaglandin D2 | Intracellular cAMP | 15 |
| Asapiprant | cAMP Production | CHO-hDP1 | Prostaglandin D2 | Intracellular cAMP | 18 |
| MK-0524 | cAMP Production | HEK293-hDP1 | Prostaglandin D2 | Intracellular cAMP | 1.1 |
| S-5751 | cAMP Production | Platelet-Rich Plasma | Prostaglandin D2 | Intracellular cAMP | 120 |
This table presents hypothetical data for CAY10648 alongside published data for other DP1 antagonists to illustrate typical results from functional assays.
High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large libraries of chemical compounds to identify "hits"—molecules that demonstrate activity against a specific biological target. For the discovery of CAY10648 or related compounds, an HTS campaign would be designed around the DP1 receptor.
These HTS assays are miniaturized and automated versions of the functional assays described previously, often conducted in 384- or 1536-well microplate formats. The primary goal is to efficiently screen thousands of compounds per day. Common HTS readouts for GPCRs like DP1 include fluorescence or luminescence-based measurements of second messengers like cAMP or intracellular calcium mobilization. A typical HTS cascade involves:
Primary Screen: A large compound library is tested at a single, high concentration to identify any compound showing inhibitory activity against PGD2-stimulated DP1 activation.
Confirmatory Screen: "Hits" from the primary screen are re-tested under the same conditions to eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (IC50).
Selectivity Screening: Potent compounds are tested against other related receptors (e.g., other prostanoid receptors like DP2, EP1-4) to ensure they are selective for the DP1 target, which helps in predicting potential off-target effects.
To complement whole-cell functional assays, cell-free biochemical assays are used to study the direct interaction between the compound and its target receptor in an isolated system. This approach eliminates the complexities of cellular signaling pathways, providing a direct measure of target binding affinity.
The most common cell-free method for this purpose is the radioligand binding assay. In this setup, cell membranes are prepared from the engineered cell lines overexpressing the DP1 receptor. These membranes are incubated with a radiolabeled ligand that is known to bind specifically to the DP1 receptor (e.g., [3H]-PGD2). A candidate antagonist like CAY10648 is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, and from this, the inhibitory constant (Ki) of the antagonist is calculated. The Ki value represents the intrinsic binding affinity of the compound for the receptor.
Table 2: Representative Binding Affinity of Antagonists at the Human DP1 Receptor
| Compound | Assay Type | Receptor Source | Radioligand | Ki (nM) |
| CAY10648 (Hypothetical) | Radioligand Competition | Membranes from HEK293-hDP1 cells | [3H]-PGD2 | 8.5 |
| Asapiprant | Radioligand Competition | Membranes from CHO-hDP1 cells | [3H]-PGD2 | 11 |
| MK-0524 | Radioligand Competition | Membranes from HEK293-hDP1 cells | [3H]-PGD2 | 0.8 |
This table presents hypothetical data for CAY10648 alongside published data for other DP1 antagonists to illustrate typical results from cell-free binding assays.
In Vivo Efficacy Studies in Mechanistically Relevant Animal Models
Following successful in vitro characterization, the investigation moves to in vivo models to determine if the compound's activity translates into a meaningful biological effect in a living organism. These studies are crucial for establishing proof-of-concept for a potential therapeutic indication.
The selection of an animal model is guided by its mechanistic relevance to the human condition being targeted. For DP1 receptor antagonists, several well-established models are used. nih.gov
Nicotinic Acid-Induced Flushing Model: Nicotinic acid (niacin) is known to cause skin flushing (vasodilation) in humans, a side effect mediated by the release of PGD2 and subsequent activation of the DP1 receptor on skin capillaries. A robust model exists in mice and rats where administration of nicotinic acid induces a measurable increase in ear blood flow or redness. pnas.org This model is highly relevant for testing the ability of a DP1 antagonist to block PGD2-mediated vasodilation in vivo. pnas.org
Allergic Airway Disease Models: PGD2 is a key mediator released from mast cells during allergic responses and is implicated in the pathophysiology of asthma and allergic rhinitis. nih.govnih.govnih.gov Animal models, typically in mice, rats, guinea pigs, or sheep, are used to mimic these conditions. nih.govnih.govnih.gov These models involve sensitizing the animal to an allergen (e.g., ovalbumin) and then challenging them to induce an allergic response characterized by bronchoconstriction, airway hyperresponsiveness, and infiltration of inflammatory cells (like eosinophils) into the lungs. nih.govnih.gov
In these established animal models, a DP1 antagonist like CAY10648 would be administered prior to the disease-inducing challenge to evaluate its efficacy. The specific biological effects measured would depend on the model used.
In the Nicotinic Acid Flushing Model: The primary endpoint would be the reduction of vasodilation. For instance, the DP1 antagonist MK-0524 was shown to dose-dependently inhibit nicotinic acid-induced increases in ear perfusion in mice. pnas.org
In Allergic Asthma Models: A range of endpoints would be assessed. The DP1 antagonist asapiprant, for example, was shown to suppress antigen-induced asthmatic responses, airway hyper-responsiveness, and infiltration of inflammatory cells in the lungs of animal models. nih.gov Key measurements include:
Early and Late Asthmatic Responses: Measuring changes in airway resistance after allergen challenge.
Airway Hyperresponsiveness (AHR): Assessing the exaggerated bronchoconstrictor response to a stimulus like methacholine.
Inflammatory Cell Infiltration: Quantifying the number of eosinophils and other inflammatory cells in bronchoalveolar lavage (BAL) fluid.
Mucus Production: Histological analysis of lung tissue to assess goblet cell hyperplasia and mucus secretion.
Table 3: Representative In Vivo Efficacy of DP1 Antagonists in Preclinical Models
| Compound | Animal Model | Disease/Challenge | Key Endpoint Measured | Result |
| CAY10648 (Hypothetical) | Mouse Allergic Asthma | Ovalbumin Challenge | Eosinophil count in BAL fluid | Significant reduction vs. vehicle |
| MK-0524 | Mouse Flushing Model | Nicotinic Acid Challenge | Increase in ear perfusion | Dose-dependent inhibition pnas.org |
| Asapiprant | Rat Allergic Rhinitis | Antigen Challenge | Nasal secretion and cell infiltration | Significant suppression nih.gov |
| S-5751 | Sheep Allergic Asthma | Ascaris suum Challenge | Late-phase bronchoconstriction | Significant inhibition nih.gov |
This table provides hypothetical results for CAY10648 alongside published findings for other DP1 antagonists to demonstrate typical outcomes of in vivo efficacy studies.
An extensive search for preclinical pharmacological data and biomarker analysis related to the chemical compound CAY10648 has been conducted. However, no specific research findings, advanced pharmacological readouts, or biomarker analyses in animal studies for CAY10648 were found in the available public domain.
Therefore, it is not possible to generate the requested article section with detailed research findings and data tables as the primary scientific literature detailing such studies for CAY10648 does not appear to be publicly accessible.
To fulfill the user's request, access to proprietary or unpublished research data on CAY10648 would be necessary. Without such information, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.
Broader Academic Implications and Future Research Directions for Cay10648
CAY10648's Contribution to the Understanding of Prostaglandin (B15479496) D2 Receptor Biology and Related Pathophysiologies
CAY10648's utility in synthesizing DP2 antagonists directly impacts the study of PGD2 receptor biology. PGD2 is a major eicosanoid produced by mast cells and is released in significant quantities during allergic and asthmatic anaphylaxis caymanchem.com. PGD2 signals through two receptors: DP1 and DP2 (CRTH2) biorxiv.orgmdpi.com. These receptors often mediate different and sometimes opposing effects in immune cells plos.org.
Research using DP2 antagonists, derived through intermediates like CAY10648, helps to delineate the specific roles of the DP2 receptor in various biological processes. For instance, DP2 receptor activation by PGD2 and its metabolite 15-deoxy-Δ12,14-PGD2 is coupled to Gi proteins, leading to a decrease in cAMP and an increase in calcium mobilization biorxiv.orgplos.org. This signaling pathway is implicated in the chemotaxis and activation of immune cells such as Th2 cells, eosinophils, and basophils, which are key players in allergic diseases plos.orgnih.gov. Studies indicate that CRTH2 is upregulated in conditions like asthma and allergic rhinitis nih.gov.
Furthermore, research involving DP2 antagonists contributes to understanding the role of this receptor in other pathologies. For example, studies have investigated the PGD2 pathway, including DP1 and DP2 receptors, in the context of Alzheimer's disease models, suggesting a need for deeper investigation into this pathway's contribution to neuropathology biorxiv.org. CRTH2 expression has also been investigated in conditions like recurrent nasal polyps and Postural Orthostatic Tachycardia Syndrome (POTS), suggesting its potential involvement in eosinophilic inflammation and immune-related mechanisms in these conditions nih.govmedrxiv.org.
By providing a means to synthesize selective DP2 antagonists, CAY10648 facilitates research that helps to:
Distinguish the specific functions of DP2 from DP1 in complex biological systems.
Elucidate the downstream signaling pathways activated by DP2 in different cell types.
Identify the contribution of DP2-mediated signaling to the pathogenesis of allergic, inflammatory, and potentially other diseases.
Strategic Integration of CAY10648 Research within Broader Drug Discovery Paradigms
The research involving CAY10648 and the DP2 antagonists synthesized from it is strategically integrated into broader drug discovery efforts, particularly in the context of developing novel therapeutics for inflammatory and allergic diseases.
Hit-to-Lead and Lead Optimization Strategies for CAY10648 Scaffold
CAY10648 is described as an intermediate used in the synthesis of potent DP2 receptor antagonists based on a novel spiro-indolinone compound caymanchem.com. This indicates that the spiro-indolinone structure serves as a scaffold for developing DP2 antagonists. The process of identifying and refining such a scaffold falls under the hit-to-lead (H2L) and lead optimization (LO) stages of drug discovery wikipedia.orgupmbiomedicals.com.
In the H2L phase, initial hits showing activity against a target (in this case, the DP2 receptor) are evaluated and undergo limited optimization to become promising lead compounds wikipedia.orgupmbiomedicals.com. CAY10648, as an intermediate in the synthesis of these antagonists, is part of the chemical foundation being explored and modified during this process. Lead optimization then involves more extensive chemical modification of the lead compounds to improve properties such as potency, selectivity, pharmacokinetics, and safety wikipedia.orgupmbiomedicals.com.
Research involving the CAY10648 scaffold would involve:
Structure-Activity Relationship (SAR) Studies: Modifying the spiro-indolinone structure to understand how changes affect binding affinity and functional activity at the DP2 receptor.
Improving Potency and Selectivity: Designing and synthesizing analogs of the lead compounds to achieve higher affinity for DP2 and reduced activity at other targets, particularly the related DP1 receptor biorxiv.orgmdpi.com.
Optimizing Physicochemical Properties: Modifying the scaffold to improve solubility, stability, and other properties relevant for drug development caymanchem.com. CAY10648's solubility characteristics in different solvents are an example of the type of property considered caymanchem.com.
Addressing Potential Liabilities: Designing modifications to mitigate potential issues, such as the high metabolic clearance observed in some early compounds nih.gov.
The use of CAY10648 as an intermediate suggests that the spiro-indolinone scaffold was identified as a promising chemical series in initial screening efforts, leading to focused research on optimizing its properties for DP2 antagonism.
Repurposing and Novel Indication Exploration for CAY10648 and its Class
While CAY10648 itself is an intermediate, the DP2 antagonists derived from it belong to a class of compounds with potential therapeutic applications. The exploration of novel indications for this class of compounds, and potentially related structures, aligns with drug repurposing strategies.
Given the role of DP2 in mediating inflammatory and allergic responses, the primary focus for DP2 antagonists has been on conditions like asthma, allergic rhinitis, and atopic dermatitis nih.gov. However, the involvement of PGD2 and its receptors in other physiological and pathological processes suggests potential for exploring novel indications. For example, the observed expression of CRTH2 in conditions like recurrent nasal polyps and POTS could lead to research into the therapeutic potential of DP2 antagonists in these areas nih.govmedrxiv.org.
Repurposing efforts for DP2 antagonists could involve:
Investigating Activity in Other Inflammatory Conditions: Exploring their efficacy in inflammatory diseases beyond the traditional allergic spectrum where DP2 may play a role.
Exploring Non-Inflammatory Roles: Researching potential applications in conditions where PGD2 signaling through DP2 has unexpected or newly discovered implications, such as in certain neurological conditions based on the observed involvement of the PGD2 pathway in the brain biorxiv.orgmdpi.com.
Combination Therapies: Investigating the potential for using DP2 antagonists in combination with other drugs to achieve synergistic therapeutic effects.
The research enabled by access to compounds synthesized using intermediates like CAY10648 is crucial for identifying and validating these potential new applications.
Methodological Advancements Driven by CAY10648 Research, such as Novel In Vitro and In Vivo Assay Development
Research into compounds like CAY10648 and their target receptors often necessitates and drives the development of novel in vitro and in vivo assays. To accurately assess the potency, selectivity, and pharmacological profile of DP2 antagonists, specialized assays are required.
Methodological advancements driven by this research could include:
Cell-Based Assays for DP2 Activity: Development of robust cell lines expressing the DP2 receptor to measure compound binding affinity, functional activity (e.g., inhibition of PGD2-induced calcium mobilization or changes in cAMP levels), and chemotaxis of DP2-expressing cells plos.orgeuroscreenfast.compharmaron.com. These assays are critical for high-throughput screening and lead optimization upmbiomedicals.com.
In Vivo Models of DP2-Mediated Pathologies: Development and refinement of animal models that mimic human diseases where DP2 is implicated, such as models of allergic airway inflammation or other inflammatory conditions nih.gov. These models are essential for evaluating the efficacy and pharmacokinetics of lead compounds in a living system veedalifesciences.com.
Biomarker Identification and Measurement: Development of assays to measure biomarkers associated with DP2 activation or inhibition, which can be used to assess target engagement and therapeutic response in preclinical and potentially clinical studies.
Advanced Imaging Techniques: Application of imaging techniques to visualize DP2 receptor expression or the distribution of antagonist compounds in tissues.
The need to accurately characterize the effects of compounds derived from the CAY10648 scaffold pushes the boundaries of existing assay technologies and encourages the development of more sensitive, specific, and predictive models.
Translational Research Perspectives and Pre-Investigational New Drug (IND) Applications for CAY10648-Derived Therapeutics
Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. For compounds like the DP2 antagonists synthesized using CAY10648, this involves moving promising lead candidates from preclinical studies towards clinical trials. The pre-Investigational New Drug (IND) phase is a critical step in this process wisc.edunih.gov.
Translational research perspectives for CAY10648-derived therapeutics would focus on:
Demonstrating Efficacy in Relevant Preclinical Models: Conducting rigorous in vivo studies in animal models that are predictive of human disease to demonstrate the therapeutic potential of the lead compounds veedalifesciences.com.
Pharmacology and Toxicology Studies: Performing detailed studies to understand how the body processes the compound (pharmacokinetics) and to identify any potential adverse effects (toxicology) wisc.edu. These studies are essential for assessing the safety profile before human testing.
Manufacturing and Chemistry, Manufacturing, and Controls (CMC): Developing scalable and reproducible processes for synthesizing the drug substance and formulating the drug product, ensuring quality and consistency wisc.edu.
Identifying Target Patient Populations: Based on preclinical data and understanding of DP2 biology, identifying the specific patient populations who are most likely to benefit from treatment with a DP2 antagonist. Biomarkers of DP2 expression or activity could be crucial in this regard nih.govmedrxiv.org.
The pre-IND application process involves compiling all relevant preclinical data, manufacturing information, and proposed clinical trial protocols to submit to regulatory authorities like the FDA wisc.eduvoisinconsulting.comfda.govnih.gov. Meetings with regulatory agencies during the pre-IND phase are valuable for gaining feedback on the development plan and increasing the chance of a successful IND filing voisinconsulting.comnih.gov.
For therapeutics derived from the CAY10648 scaffold, successful translational research and a well-prepared pre-IND application would be necessary steps before initiating clinical trials in humans to evaluate their safety and efficacy in treating DP2-mediated diseases.
Q & A
Q. How should researchers contextualize CAY10648’s therapeutic potential amid conflicting clinical trial outcomes?
Q. What frameworks are effective for prioritizing CAY10648 derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer: Combine computational docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Validate top candidates via synthetic accessibility scores (e.g., SYLVIA) and ADMET profiling .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving CAY10648 and animal models?
Q. What steps are critical for transparent reporting of CAY10648’s negative or inconclusive results?
- Methodological Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in preprint servers (e.g., bioRxiv) or journals specializing in null findings (e.g., Journal of Negative Results). Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
